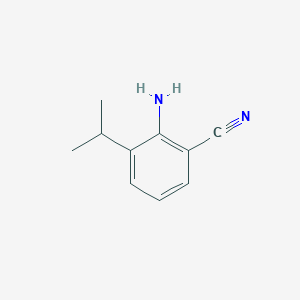

2-Amino-3-isopropylbenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-3-isopropylbenzonitrile is an organic compound that belongs to the class of aromatic nitriles. It has a CAS Number of 1369893-57-1 and a molecular weight of 160.22 . The compound is widely used as an initiator for free radical reactions in various organic chemical reactions.

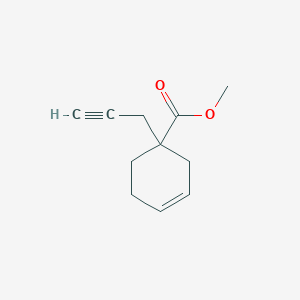

Molecular Structure Analysis

The molecular structure of 2-Amino-3-isopropylbenzonitrile is represented by the linear formula C10H12N2 . The InChI code for the compound is 1S/C10H12N2/c1-7(2)9-5-3-4-8(6-11)10(9)12/h3-5,7H,12H2,1-2H3 .Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-3-isopropylbenzonitrile are not available, it’s known that amines, a group to which this compound belongs, can undergo a variety of reactions. For instance, they can be converted into alkenes by an elimination reaction .Physical And Chemical Properties Analysis

The compound has a molecular weight of 160.22 . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen

Synthesis of 1,2,3-Triazole Derivatives

2-Amino-3-isopropylbenzonitrile serves as a precursor in the synthesis of 1,2,3-triazole derivatives. These derivatives are synthesized through a Cu(I)-catalyzed [3+2] dipolar cycloaddition reaction, which is a cornerstone in click chemistry . The triazole ring is a versatile scaffold in medicinal chemistry due to its resemblance to the peptide bond and its ability to engage in hydrogen bonding and π-stacking interactions.

Antimicrobial Agents

The compound has been used to create antimicrobial agents. Specifically, it has been incorporated into 1,2,3-triazole hybrids with amine-ester functionality, showing moderate to excellent activity against various microbial strains, including S. aureus and E. coli . This highlights its potential in developing new treatments for infectious diseases.

Pharmacological Research

The compound’s derivatives, particularly those containing the triazole ring, have a broad spectrum of pharmacological activities. They can be explored for their potential as antiviral, antioxidant, antidiabetic, anticancer, antitubercular, antimalarial, and anti-leishmanial agents .

ADME Profiling

2-Amino-3-isopropylbenzonitrile and its derivatives can be subjected to ADME (Absorption, Distribution, Metabolism, and Excretion) analysis to predict their pharmacokinetic properties. This is crucial for assessing the potential of these compounds as drug candidates .

Eigenschaften

IUPAC Name |

2-amino-3-propan-2-ylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-7(2)9-5-3-4-8(6-11)10(9)12/h3-5,7H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINTUEPMQBDCEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=C1N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2929216.png)

![2-chloro-N-[4-(cyanosulfanyl)-2-ethyl-6-methylphenyl]acetamide](/img/structure/B2929221.png)

![2-Chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-yl)acetamide](/img/structure/B2929223.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one](/img/structure/B2929229.png)

![N-ethyl-4-methylbenzo[d]thiazol-2-amine](/img/structure/B2929234.png)